molecular formula C9H8N2O4 B2376931 Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 35403-86-2

Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2376931
CAS No.: 35403-86-2
M. Wt: 208.173
InChI Key: QZWGFIDMLIYDES-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate” is a complex organic molecule that contains several functional groups: a furan ring, an oxadiazole ring, and an ester group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Oxadiazole is a heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The ester group (-COO-) is a common functional group in organic chemistry, often responsible for the characteristic smell of fruits and flowers.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy, X-ray crystallography, or computational methods could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The furan ring, for example, is aromatic and might undergo electrophilic aromatic substitution. The oxadiazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant area of research involving ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate is the synthesis of novel compounds and their evaluation for antimicrobial properties. For instance, Raol and Acharya (2015) studied novel 1,3,4-oxadiazole derivatives with potential antibacterial and antifungal activities (Raol & Acharya, 2015). Similarly, Jafari et al. (2017) synthesized and evaluated certain 1,3,4-oxadiazole derivatives for their antimicrobial properties, demonstrating their potential in combating bacterial and fungal infections (Jafari et al., 2017).

Chelating Properties and Metal Complexes

Another area of research involves exploring the chelating properties of compounds derived from this compound. Varde and Acharya (2017) synthesized a novel ligand from this compound and evaluated its transition metal chelates, revealing insights into their chelating properties and potential antimicrobial activity (Varde & Acharya, 2017).

Synthesis of Heterocyclic Compounds

The compound is also used in the synthesis of various heterocyclic compounds. Koparır, Çetin, and Cansiz (2005) synthesized derivatives including 5-furan-2yl[1,3,4]oxadiazole-2-thiol and studied their tautomeric equilibrium, contributing to the understanding of chemical properties of such heterocyclic compounds (Koparır, Çetin, & Cansiz, 2005).

Biological Studies

There are also studies focusing on the biological activities of derivatives of this compound. For example, Ar, Acharya, and Govindkumar (2018) researched the antibacterial and antifungal activities of novel 1,3,4-oxadiazole derivatives synthesized from this compound (Ar, Acharya, & Govindkumar, 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action might involve binding to a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-2-13-9(12)8-11-10-7(15-8)6-4-3-5-14-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWGFIDMLIYDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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